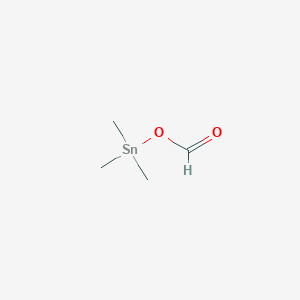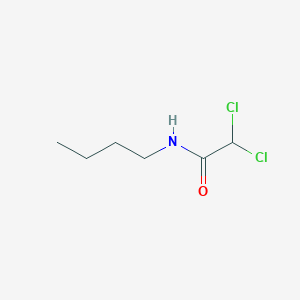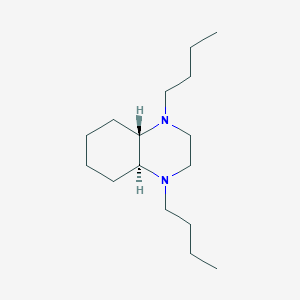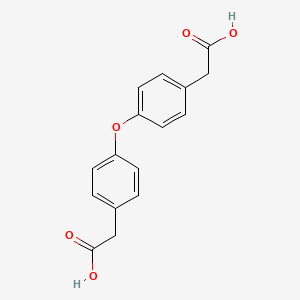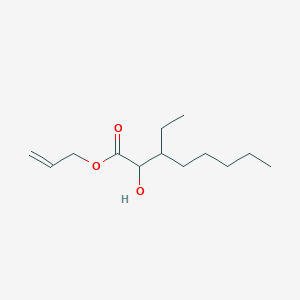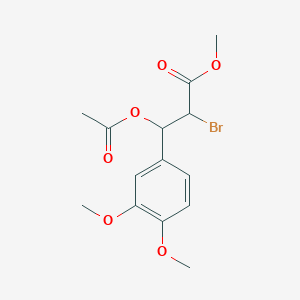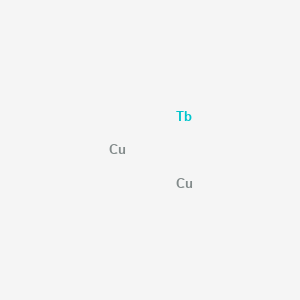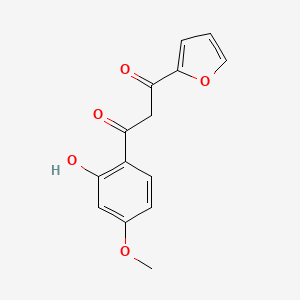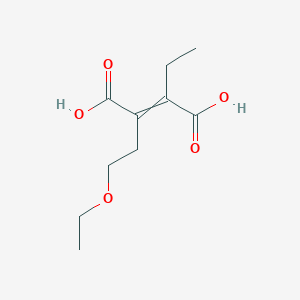
N-(2-bromo-6-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-6-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO2 . It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 6-position. This compound is often used as an intermediate in organic synthesis due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2-bromo-6-methoxyphenyl)acetamide typically involves the acylation of 2-bromo-6-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acetic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, minimizing the need for large batch reactors .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-6-methoxyphenyl)acetamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(2-hydroxy-6-methoxyphenyl)acetamide.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine, N-(2-bromo-6-methoxyphenyl)ethylamine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed:
Substitution: N-(2-azido-6-methoxyphenyl)acetamide, N-(2-thiocyanato-6-methoxyphenyl)acetamide.
Oxidation: N-(2-hydroxy-6-methoxyphenyl)acetamide.
Reduction: N-(2-bromo-6-methoxyphenyl)ethylamine.
科学的研究の応用
Chemistry: N-(2-bromo-6-methoxyphenyl)acetamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor antagonists .
Medicine: this compound derivatives have shown potential as anti-inflammatory and analgesic agents. They are being investigated for their ability to modulate pain and inflammation pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various chemical processes .
作用機序
The mechanism of action of N-(2-bromo-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group on the phenyl ring allow it to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
類似化合物との比較
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(2-chloro-6-methoxyphenyl)acetamide
- N-(2-bromo-6-ethoxyphenyl)acetamide
Comparison: N-(2-bromo-6-methoxyphenyl)acetamide is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the bromine atom at the 2-position makes it more reactive in nucleophilic substitution reactions compared to N-(2-chloro-6-methoxyphenyl)acetamide. Additionally, the methoxy group at the 6-position enhances its solubility in organic solvents, making it more suitable for certain chemical processes .
特性
CAS番号 |
5473-03-0 |
|---|---|
分子式 |
C9H10BrNO2 |
分子量 |
244.08 g/mol |
IUPAC名 |
N-(2-bromo-6-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-9-7(10)4-3-5-8(9)13-2/h3-5H,1-2H3,(H,11,12) |
InChIキー |
QLEOCAHPCDUGFN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC=C1Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



